N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a phenylisoquinoline moiety attached to a dimethylaminoethyl group through a sulfur atom. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline is treated with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Thioether Formation: The phenylisoquinoline is then reacted with a suitable thiol, such as ethanethiol, under basic conditions to form the thioether linkage.
Dimethylation: Finally, the compound is treated with dimethylamine to introduce the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The phenylisoquinoline moiety can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Unique due to its specific substitution pattern and biological activity.
N,N-Diethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine: Similar structure but with ethyl groups instead of methyl groups, leading to different biological properties.
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)propanamine: Similar structure but with a propyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)thio)ethanamine is unique due to its specific combination of the phenylisoquinoline moiety and the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
89721-27-7 |
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Molecular Formula |
C19H20N2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H20N2S/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
SOPUKDUHWFOSEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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